Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH is a compound classified as an Fmoc-modified amino acid, specifically a pseudoproline dipeptide. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus during peptide synthesis, allowing for selective reactions without undesired side reactions. This compound is particularly notable for its unique structure, which includes glycine and cysteine residues modified with a pseudoproline moiety, enhancing its stability and solubility in various solvents.
The synthesis of Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH involves several key steps:
The reaction conditions must be carefully controlled to ensure high yield and purity. The use of protecting groups is critical to prevent unwanted reactions during the synthesis process.
Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH has a complex molecular structure characterized by:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH can participate in various chemical reactions:
These reactions are essential for constructing more complex peptide structures and studying protein interactions.
The mechanism of action for Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH primarily revolves around its ability to self-assemble into stable structures due to hydrophobic interactions provided by the Fmoc group and the formation of disulfide bonds through the cysteine residue. This self-assembly capability makes it particularly useful in drug delivery systems where it can encapsulate therapeutic agents while maintaining structural integrity .
Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH has diverse applications in scientific research:
The development of pseudoproline dipeptides originated in the 1990s to address limitations in traditional SPPS methodologies. Early SPPS (developed by Merrifield in the 1960s) faced significant challenges with peptide chain aggregation, particularly during the synthesis of sequences prone to secondary structure formation. The breakthrough came when Mutter's team conceptualized reversible backbone protection through proline-like modifications of serine, threonine, or cysteine residues [3] [8]. This innovation created molecular hinges that disrupted β-sheet and α-helix formation during chain elongation.
Cysteine-specific pseudoprolines emerged as a specialized subclass to tackle the unique challenges posed by cysteine-rich peptides. The Ψ(Dmp,H)pro variant—featuring a 2,4-dimethoxyphenyl (Dmp) group—was optimized for compatibility with Fmoc/tBu SPPS protocols. Key studies demonstrated that these dipeptides could be cleaved under standard trifluoroacetic acid (TFA) conditions (80% TFA in DCM), regenerating the native cysteine residue without side reactions [3]. This development aligned with the broader shift from Boc to Fmoc chemistry in the 1990s, as Fmoc's milder base-deprotection conditions proved more compatible with acid-sensitive sequences [4].
Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH serves as a critical solution for synthesizing aggregation-prone peptides, particularly those containing stretches of hydrophobic residues (e.g., Ala, Val, Ile) or sequences that form intra-chain hydrogen bonds (e.g., Gln, Ser, Thr-rich regions). Its efficacy stems from two key mechanisms:
In practice, this dipeptide building block is incorporated at positions every 5-6 residues, ideally preceding hydrophobic segments. Comparative studies show it outperforms traditional aggregation-mitigation strategies:
Table 2: Comparative Efficacy of Aggregation Prevention Methods in SPPS
Method | Mechanism | Limitations | Purity Improvement |
---|---|---|---|
Standard Fmoc-SPPS | None | Severe aggregation in >20mers | Baseline |
Solvent Cocktails | Improved resin solvation | Limited efficacy, expensive | ≤20% |
PEG-Based Resins | Polar resin matrix | Low loading capacity | 25-40% |
Ψ(Dmp,H)pro Dipeptides | Backbone conformational control | Requires strategic placement | 50-70% |
The compound's utility is demonstrated in syntheses previously considered impossible, including amyloidogenic peptides like human IAPP and hydrophobic domains of transmembrane proteins such as phospholamban [3] [8]. When incorporated following the 5-6 residue spacing rule, it enables synthesis of peptides exceeding 90 residues with remarkable crude purity—a feat unattainable with conventional approaches [8].
The conformational control exerted by Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH operates through three interconnected mechanisms:
Cleavage kinetics reveal the precision of this design: Treatment with standard TFA cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5) simultaneously removes side-chain protecting groups, liberates the peptide from the resin, and regenerates the native cysteine residue within 3 hours. This occurs via acid-catalyzed ring opening to the linear thioether, followed by elimination of 2,4-dimethoxybenzaldehyde [3] [8].
Table 3: TFA Cleavage Conditions and Outcomes for Ψ(Dmp,H)pro Dipeptides
Cleavage Condition | Time (h) | Native Cys Regeneration | Byproducts |
---|---|---|---|
80% TFA in DCM | 2 | >95% | Dimethoxybenzaldehyde |
TFA/H₂O/TIS (95:2.5:2.5) | 3 | >98% | Negligible |
TFA/TES/H₂O (94:5:1) | 3 | >97% | Negligible |
The Ψ(Dmp,H)pro system exemplifies rational design in backbone modification—its temporary conformational constraint is seamlessly inserted and removed, leaving no trace in the final peptide while enabling access to previously inaccessible therapeutic targets like VEGF receptor domains and engineered nucleolin analogs [3].
Table 4: Standardized Nomenclature for Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH
Synonym | Source |
---|---|
Fmoc-Gly-Cys(Y(Dmp,H)pro)-OH | ChemImpex [1] |
Fmoc-Gly-Cys(psiDmp,Hpro)-OH | Novabiochem [2] |
Fmoc-Gly-L-Cys[PSI(Dmp,H)pro]-OH | Iris Biotech [3] |
Fmoc-Gly-Cys[psi(Dmp,H)pro]-OH | ChemPep [5] |
Fmoc-Gly-Cys(Psi-Dmp-H-pro)-OH | Cusabio [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: